molecular formula C8H6BrNaO4S B13232041 Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13232041
M. Wt: 301.09 g/mol
InChI Key: WAGDQZUURHZFDQ-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C₈H₆BrNaO₄S and a molecular weight of 301.09 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the bromination of 5-(methoxycarbonyl)benzenesulfinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound involves a scalable process that ensures high yield and purity. The process includes steps such as bromination, sulfonation, and neutralization with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with molecular targets through its functional groups. The bromine atom and the sulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

  • Sodium 2-bromo-5-(methoxycarbonyl)benzoate
  • Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate
  • Sodium 2-bromo-4-(methoxycarbonyl)benzene-1-sulfinate

Uniqueness: Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific bromination pattern and the presence of both methoxycarbonyl and sulfonate groups. This combination of functional groups provides distinct reactivity and makes it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C8H6BrNaO4S

Molecular Weight

301.09 g/mol

IUPAC Name

sodium;2-bromo-5-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7BrO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

WAGDQZUURHZFDQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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